molecular formula C13H18BrN B1400736 N-[2-(4-bromophenyl)ethyl]cyclopentanamine CAS No. 1183453-21-5

N-[2-(4-bromophenyl)ethyl]cyclopentanamine

Cat. No.: B1400736
CAS No.: 1183453-21-5
M. Wt: 268.19 g/mol
InChI Key: QYFDREFLNMYWMJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromophenyl)ethyl]cyclopentanamine typically involves the reaction of 4-bromophenylethylamine with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromophenyl)ethyl]cyclopentanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the phenyl ring .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-[2-(4-bromophenyl)ethyl]cyclopentanamine typically involves the alkylation of cyclopentanamine with 4-bromophenethylamine. This reaction is crucial for obtaining derivatives that may exhibit enhanced biological activities. The molecular structure facilitates interactions with biological targets, making it a valuable compound for research.

Biological Applications

2.1 Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For example, research has shown that derivatives of this compound can induce apoptosis in various cancer cell lines, including MCF-7 and HCT-116. The mechanism of action appears to involve the modulation of signaling pathways associated with cell growth and survival .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
10bMCF-734.81Apoptosis induction
10eHCT-11649.25Cell cycle arrest

2.2 Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegeneration. Studies suggest that it may reduce oxidative stress markers and improve neuronal survival rates when exposed to neurotoxic agents. This property indicates its potential in treating neurodegenerative diseases.

Pharmacological Insights

3.1 Mechanism of Action

The pharmacological profile of this compound is characterized by its interaction with neurotransmitter receptors and enzymes. It is believed to modulate the activity of serotonin and norepinephrine pathways, which are crucial for mood regulation.

3.2 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Modifications to the phenyl ring significantly affect binding affinity and efficacy, with electron-withdrawing groups like bromine enhancing potency compared to unsubstituted analogs .

Table 2: Structure-Activity Relationship Analysis

CompoundR GroupΔTm (°C)pIC50
1H0.66.0
2Br-0.2ND

Case Studies

4.1 Antimicrobial Properties

In vitro studies have demonstrated that this compound exhibits antimicrobial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound disrupts bacterial cell wall synthesis, leading to increased susceptibility to lysis .

4.2 Clinical Relevance

The potential therapeutic applications extend beyond oncology and neuroprotection; ongoing research explores its use in treating depression and anxiety disorders due to its influence on neurotransmitter systems .

Mechanism of Action

The mechanism of action of N-[2-(4-bromophenyl)ethyl]cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)ethyl]cyclopentanamine
  • N-[2-(4-fluorophenyl)ethyl]cyclopentanamine
  • N-[2-(4-methylphenyl)ethyl]cyclopentanamine

Uniqueness

N-[2-(4-bromophenyl)ethyl]cyclopentanamine is unique due to the presence of the bromine atom in the phenyl ring, which imparts distinct chemical properties and reactivity compared to its analogs with different substituents. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

N-[2-(4-bromophenyl)ethyl]cyclopentanamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16BrNC_{13}H_{16}BrN, with a molecular weight of approximately 250.18 g/mol. The structure features a cyclopentanamine moiety linked to a 4-bromophenyl ethyl group, which contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Research indicates that it may modulate neurotransmitter systems, potentially affecting conditions such as depression and anxiety. The bromine substituent on the phenyl ring enhances binding affinity to certain receptors, potentially increasing therapeutic efficacy.

Antidepressant Activity

This compound has shown promise as an antidepressant agent. Studies have demonstrated that compounds with similar structures can inhibit norepinephrine and serotonin uptake, which are critical mechanisms in managing depressive disorders. For instance, related compounds have been shown to exhibit inhibition constants in the nanomolar range, indicating strong potential for antidepressant effects .

Antitumor Activity

Recent studies have explored the antitumor properties of cyclopentanamine derivatives, including this compound. In vitro assays have demonstrated that these compounds can inhibit cancer cell proliferation. For example, derivatives have shown IC50 values ranging from 5.13 to 17.95 μM against various cancer cell lines, suggesting significant antitumor activity .

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals its unique properties:

Compound NameIC50 (μM) Antidepressant ActivityIC50 (μM) Antitumor Activity
N-[2-(4-chlorophenyl)ethyl]cyclopentanamine6210-20
N-[2-(4-fluorophenyl)ethyl]cyclopentanamine13015-25
This compound 37 5.13-17.95

This table highlights the superior activity of this compound in both antidepressant and antitumor contexts compared to its analogs.

Case Studies and Research Findings

  • Antidepressant Mechanisms : A study indicated that compounds similar to this compound significantly inhibited synaptosomal uptake of norepinephrine and serotonin, suggesting a mechanism akin to established antidepressants .
  • Antitumor Efficacy : In vitro studies on cyclopentanamine derivatives revealed potent inhibition of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammation-related tumor growth. Compounds demonstrated IC50 values as low as 1.08 μM against COX-2, a target for cancer therapy .
  • Molecular Docking Studies : Molecular docking studies have been performed to predict the binding interactions between this compound and its biological targets, providing insights into its mechanism of action at the molecular level .

Properties

IUPAC Name

N-[2-(4-bromophenyl)ethyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN/c14-12-7-5-11(6-8-12)9-10-15-13-3-1-2-4-13/h5-8,13,15H,1-4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFDREFLNMYWMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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